Ilmofosine - 83519-04-4

Ilmofosine

Catalog Number: EVT-430108
CAS Number: 83519-04-4
Molecular Formula: C26H56NO5PS
Molecular Weight: 525.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Miltefosine (Hexadecylphosphocholine)

Relevance: Miltefosine belongs to the same class of antitumor agents as Ilmofosine, both being alkyl-lysophospholipids. They share similarities in their mechanisms of action, affecting lipid metabolism and inducing apoptosis. Miltefosine demonstrates potent anti-leishmanial activity and is more effective than Ilmofosine in inhibiting RNA synthesis. [, , , , , , , , ]

SRI 62-834

Relevance: SRI 62-834 belongs to the same class of compounds as Ilmofosine, and its relevance lies in its similar structure and potential for anti-cancer activity. []

BN 52205

Relevance: While structurally similar to Ilmofosine, BN 52205 belongs to a subclass of ether phospholipids called aza-alkylphospholipids. Both compounds demonstrate antitumor activity by causing cell cycle arrest, but their precise mechanisms might differ due to structural variations. []

BN 52211

Relevance: BN 52211 shares structural similarities with Ilmofosine as an aza-alkylphospholipid. Both compounds exert antitumor effects by disrupting the cell cycle, but their specific mechanisms might differ due to structural variations. []

2'-(Trimethylammonio)ethyl 3-(hexadecyloxy)-2-(methoxymethyl)propyl Phosphate

Compound Description: This compound is a 1-alkyloxy analogue of Ilmofosine. It has shown promising in vitro antiproliferative activity against several human epithelial cancer cell lines, including the breast adenocarcinoma cell line MCF-7, A549 (non-small-cell lung adenocarcinoma), and A427 (large cell lung carcinoma) [].

Relevance: This compound is structurally very similar to Ilmofosine, with the primary difference being the substitution of oxygen for sulfur in the sn-1 ether linkage. Interestingly, this change did not significantly impact the in vitro cytotoxicity of the analogue compared to Ilmofosine []. This finding suggests that the sulfur atom in the ether linkage of Ilmofosine is not essential for its antiproliferative activity [].

Hexadecylphosphocholine (HPC)

Relevance: HPC, like Ilmofosine, belongs to the alkyl-lysophospholipid class of antineoplastic agents []. They share structural similarities, and their relevance stems from their potential as anti-cancer therapies [].

Erucylphosphocholine

Relevance: Erucylphosphocholine, as an alkyl-lysophospholipid analogue, shares structural similarities and a similar mechanism of action with Ilmofosine, making it a relevant compound in the context of anti-cancer drug development. []

Source and Classification

Ilmofosine is classified as an ether lipid, specifically a lysophospholipid. These compounds are typically derived from natural phospholipids but can also be synthesized through various chemical methods. The primary source of ilmofosine is synthetic routes that modify naturally occurring lipid structures to enhance their biological efficacy and pharmacological properties. Ether lipids, including ilmofosine, are known for their ability to disrupt cellular membranes and modulate signaling pathways, making them valuable in therapeutic contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of ilmofosine involves several key steps that can vary depending on the desired purity and yield. The general approach includes:

  1. Starting Materials: The synthesis often begins with glycerol derivatives or other lipid precursors.
  2. Formation of Ether Linkage: A critical step is the formation of the ether bond, which can be achieved through reactions involving alkyl halides or tosylates with alcohols.
  3. Phosphorylation: The introduction of a phosphate group is typically accomplished using phosphorus oxychloride or similar reagents to create the phosphocholine moiety characteristic of many lysophospholipids.

For example, one synthetic route described in the literature involves reacting 1-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine with various alkyl halides to produce different ether lipid analogs, including ilmofosine .

Molecular Structure Analysis

Structure and Data

Ilmofosine's molecular structure can be represented as follows:

  • Molecular Formula: C18_{18}H39_{39}NO4_4P
  • Molecular Weight: Approximately 359.49 g/mol
  • Structural Features: It contains a long hydrophobic alkyl chain, an ether linkage at the sn-1 position, and a phosphocholine head group at the sn-3 position.

The structural arrangement allows ilmofosine to interact effectively with biomembranes, facilitating its biological activity against parasites .

Chemical Reactions Analysis

Reactions and Technical Details

Ilmofosine undergoes various chemical reactions that are critical for its biological activity:

  1. Membrane Interaction: It integrates into cellular membranes, altering membrane fluidity and permeability.
  2. Signal Transduction Modulation: Ilmofosine can influence signaling pathways by modulating the activity of membrane proteins.
  3. Inhibition of Nucleic Acid Synthesis: Studies have shown that ilmofosine inhibits DNA and RNA synthesis in leishmanial parasites by disrupting their membrane integrity .

These reactions underscore its potential as an antileishmanial agent.

Mechanism of Action

Process and Data

Ilmofosine exerts its effects primarily through:

  • Membrane Disruption: By incorporating into the lipid bilayer of parasite membranes, it disrupts membrane integrity, leading to cell lysis.
  • Inhibition of Enzymatic Activity: It interferes with enzymes involved in nucleic acid synthesis, thereby inhibiting parasite replication.
  • Induction of Apoptosis-like Effects: Infected cells may undergo programmed cell death due to the destabilization caused by ilmofosine .

Experimental data indicate that ilmofosine significantly reduces the viability of leishmanial promastigotes by inhibiting essential metabolic processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ilmofosine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents such as chloroform and methanol; limited solubility in water.
  • Stability: Generally stable under dry conditions but sensitive to hydrolysis when exposed to moisture.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

Scientific Uses

Ilmofosine has several significant applications in scientific research:

  1. Antiparasitic Therapy: Primarily investigated for its efficacy against leishmaniasis and other protozoan infections.
  2. Cancer Research: Its mechanism of action has prompted studies into its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  3. Lipid Biology Studies: As a model compound for studying the biology of ether lipids, ilmofosine provides insights into membrane dynamics and lipid signaling pathways.
Introduction to Alkylphospholipids and Ilmofosine

Historical Development of Alkylphospholipids in Oncology

The evolution of APLs began in the 1970s with first-generation alkyl-lysophospholipids (ALPs), initially explored for immunomodulatory properties. Early compounds like edelfosine demonstrated preclinical antitumor activity by inhibiting phosphatidylcholine synthesis and inducing selective apoptosis in leukemia cells [2]. The National Cancer Institute’s drug-screening program identified ALPs as promising candidates due to their tumor-specific cytotoxicity [1]. However, clinical translation faced challenges: edelfosine exhibited limited efficacy in solid tumors and dose-limiting gastrointestinal toxicity [2] [5].

Ilmofosine was synthesized in the 1980s as a second-generation thioether-modified APL. Preclinical studies revealed broad-spectrum activity against murine models (e.g., Lewis lung carcinoma) and human xenografts [1] [5]. Phase I trials established a maximum tolerated dose of 450 mg/m², but phase II trials in non-small cell lung cancer (NSCLC) failed to demonstrate objective responses, halting further development [2] [5]. Despite this setback, ilmofosine’s optimization inspired later APLs like perifosine, which incorporated heterocyclic moieties to improve metabolic stability [2] [9].

Table 1: Key Milestones in Alkylphospholipid Development

Time PeriodDevelopment StageRepresentative CompoundsOutcome
1970s–1980sFirst-generation ALPsEdelfosine, MiltefosinePreclinical efficacy; clinical toxicity issues
1980s–1990sThioether analogsIlmofosine (BM 41.440)Phase II failure (NSCLC); no objective responses
2000s–PresentHeterocyclic-modified APLsPerifosine, ErufosineImproved pharmacokinetics; ongoing clinical evaluation [2] [5]

Structural Classification of Ether Lipids and Thioether Derivatives

APLs are classified by backbone chemistry and alkyl chain modifications, which dictate their membrane interactions and metabolic fate:

  • Ether Lipids: Characterized by an ether-linked glycerol backbone. Examples include edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) and miltefosine. The ether bond confers resistance to phospholipases, prolonging biological activity. Edelfosine’s structure enables selective accumulation in lipid rafts, facilitating pro-apoptotic signaling in cancer cells [2] [8].
  • Thioether Derivatives: Replace the ether bond with a thioether linkage (–S–). Ilmofosine (1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) exemplifies this class. The thioether group enhances chemical stability and alters cellular uptake kinetics but increases susceptibility to metabolic clearance compared to ether analogs [2] [7].

Table 2: Structural Comparison of Clinically Evaluated APLs

CompoundBackbone TypeAlkyl ChainKey Structural FeaturesClinical Status
EdelfosineEther1-O-Octadecylsn-2 methoxy group; phosphocholine headLimited (bone marrow purging)
IlmofosineThioether1-HexadecylthioThioether bond; sn-2 methoxymethyl groupDiscontinued (Phase II)
PerifosineAlkylphosphocholineOctadecylPiperidine head group; no glycerol backbonePhase III trials [2] [7]

Ilmofosine: Chemical Identity and Nomenclature

Ilmofosine (C₂₃H₅₀NO₄PS) is a rac-glycerol derivative featuring:

  • Thioether linkage: A sulfur atom bridges C1 of the glycerol backbone and a hexadecyl (C16) chain, replacing the oxygen in ether lipids. This modification increases lipophilicity (logP ≈ 8.2) and influences membrane fluidity dynamics [2] [7].
  • Methoxymethyl substitution: Positioned at the sn-2 glycerol carbon, this group sterically hinders enzymatic hydrolysis by phospholipase A2.
  • Phosphocholine headgroup: Maintains cationic charge at physiological pH, facilitating electrostatic interactions with membrane microdomains [3] [8].

Systematic Nomenclature:

  • IUPAC Name: [(2-Methoxymethyl-3-(hexadecylthio)propoxy)hydroxyphosphinyl]oxyethyl-trimethylazanium
  • Synonyms: BM 41.440; 1-Hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine

The molecular structure optimizes membrane integration but contributes to pharmacokinetic limitations. Unlike edelfosine, ilmofosine’s thioether bond reduces accumulation in endoplasmic reticulum compartments, redirecting its activity toward plasma membrane disruption [2] [4].

Table 3: Ilmofosine Chemical Identifier Summary

PropertyValue
CAS Registry Number110226-88-7
Molecular FormulaC₂₃H₅₀NO₄PS
Molecular Weight480.71 g/mol
Key Functional GroupsThioether (–S–), phosphocholine, methoxymethyl
LogP (Predicted)8.2 [2] [7]

Properties

CAS Number

83519-04-4

Product Name

Ilmofosine

IUPAC Name

[2-(hexadecylsulfanylmethyl)-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H56NO5PS

Molecular Weight

525.8 g/mol

InChI

InChI=1S/C26H56NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-34-25-26(23-30-5)24-32-33(28,29)31-21-20-27(2,3)4/h26H,6-25H2,1-5H3

InChI Key

ODEDPKNSRBCSDO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

1-hexadecylmercapto-2-methoxymethyl-3-propylphosphoric acid monocholine ester
1-mercaptohexadecyl-2-methoxymethyl-syn-glycero-3-phosphocholine
BM 41.440
BM-41440
HMMPAM
ilmofosine
ilmofosine, hydroxide inner salt, (+-)-isomer
SH-MM-lysolecithin

Canonical SMILES

CCCCCCCCCCCCCCCCSCC(COC)COP(=O)([O-])OCC[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.